2-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole
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Description
2-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C13H8Cl2N2O2S and its molecular weight is 327.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.9683541 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound 2-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole is Helicobacter pylori , a Gram-negative microaerophilic bacterium . This bacterium is associated with chronic gastritis, peptic ulcers, and more recently, gastric cancer .
Mode of Action
The compound interacts with Helicobacter pylori, exhibiting strong anti-H. pylori activity
Biochemical Pathways
It is known that helicobacter pylori has the unique ability among bacteria to grow and multiply in the stomach, in harsh and highly acidic conditions . Any compound exhibiting anti-H. pylori activity would likely interfere with these unique survival mechanisms.
Result of Action
The compound exhibits strong anti-H. pylori activity, with some synthesized variants showing better anti-H. pylori activity profile against clinical isolates of H. pylori with respect to the standard drug metronidazole
Action Environment
The action of this compound is likely influenced by the unique environment of the stomach, where H. pylori resides. The bacterium can survive in highly acidic conditions at pH values as low as 1.4 . Therefore, the compound’s action, efficacy, and stability might be influenced by these harsh environmental conditions.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O2S/c14-9-4-3-8(6-10(9)15)7-20-13-17-16-12(19-13)11-2-1-5-18-11/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMZUFKPCOAXOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.